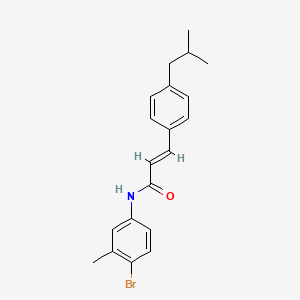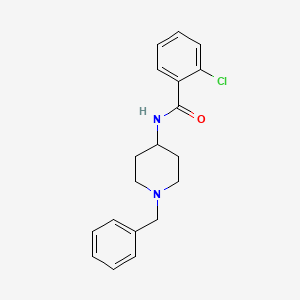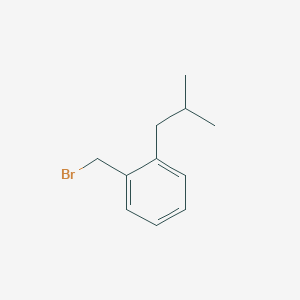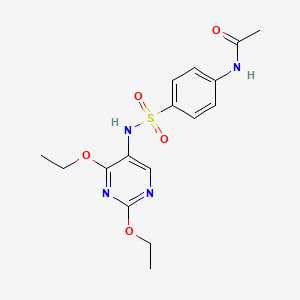![molecular formula C17H12ClN3O4S B2874082 5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-26-8](/img/structure/B2874082.png)
5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For example, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic and analytical techniques. For instance, the structure of HL, which is crystalline, was characterized by SC-XRD .Chemical Reactions Analysis
The chemical reactions involving similar compounds are quite diverse. For example, the 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds vary. For instance, 4-Methoxybenzyl 5-bromo-2-chlorobenzamide is a white crystalline powder with a melting point of 162-164°C.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Compounds with structural similarities to 5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide have been designed and synthesized for their potential anticonvulsant activities. For example, a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were evaluated for their ability to bind to benzodiazepine receptors, showing considerable anticonvulsant activity in both electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).
Anticancer Activity
Another significant area of research is the investigation of derivatives of this compound for anticancer activities. For instance, derivatives synthesized from the starting material showed cytotoxicity against various cancer cell lines, highlighting the potential for developing new anticancer agents (Hour et al., 2007).
Antibacterial and Antifungal Activities
The synthesis and screening of thiazolidinone derivatives, incorporating a thiazole ring, have revealed antimicrobial properties. These compounds exhibited inhibitory action against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Candida albicans. This suggests their potential use in treating microbial diseases (Desai et al., 2013).
Molecular Structure Analysis
Research has also focused on understanding the molecular structure of related compounds through crystallography and density functional theory (DFT) calculations. Such studies provide insights into the intermolecular interactions and molecular geometry that may influence the biological activity and stability of these compounds (Karabulut et al., 2014).
Corrosion Inhibition
Interestingly, derivatives of this compound have been explored as corrosion inhibitors for carbon steel in acidic media. This application demonstrates the compound's versatility beyond pharmacological activities, suggesting its potential in industrial applications (Fouda et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of similar compounds are vast. For instance, 2-Chloro-5-methoxyphenyl boronic acid is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that there is potential for further exploration and development of these compounds.
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes involved in various biochemical pathways .
Mode of Action
It’s likely that it interacts with its targets by binding to active sites, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell growth and metabolism .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as solubility, stability, and molecular weight .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels, including modulation of enzyme activity and alteration of cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and interaction with its targets .
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c1-25-15-5-3-2-4-11(15)13-9-26-17(19-13)20-16(22)12-8-10(18)6-7-14(12)21(23)24/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRAYHHMMQCOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE](/img/structure/B2874003.png)
![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)

![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)

![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)
![2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2874013.png)
![N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2874017.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidin-1-yl)azetidin-3-yl}acetic acid](/img/structure/B2874019.png)


